Aripiprazole-d8
Übersicht
Beschreibung
Aripiprazole-d8 is the labelled analogue of Aripiprazole . Aripiprazole, a dihydroquinolinone derivative, is an antagonist of Dopamine-2 receptor and a partial agonist of 5-HT1A receptor . It is used as an atypical antipsychotic agent . It is also used alone or together with other medicines to treat mental conditions such as bipolar I disorder (manic-depressive illness), major depressive disorder, and schizophrenia .
Synthesis Analysis
The synthesis of Aripiprazole-d8 involves complexation with cyclodextrins (CDs) designed to improve drug solubility and consequently its bioavailability .Molecular Structure Analysis
The molecular structure of Aripiprazole-d8 involves a selective dopamine D2-receptor antagonist with dopamine autoreceptor agonist activity . Further studies on the molecular surface electrostatic potential (MSEP) of APZ molecules in APZ Form III and Form H1 crystal structures were calculated by wave function analysis .Chemical Reactions Analysis
Aripiprazole-d8 forms inclusion complexes with two β-cyclodextrin derivatives, namely random methyl-β-cyclodextrin (RAMEB) and heptakis (2,3,6-tri-O-methyl)-β-cyclodextrin . The stoichiometry of both APR/CDs inclusion complexes was found as 1:2 .Physical And Chemical Properties Analysis
Aripiprazole-d8 has a density of 1.3±0.1 g/cm3, a boiling point of 646.2±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C . Its molar refractivity is 120.3±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
-
Polymorphism and Dynamics
- Field : Crystallography
- Application : Aripiprazole-d8 is used in the study of polymorphism and dynamics of aripiprazole .
- Method : The phase sequence and molecular dynamics of aripiprazole were studied by X-ray diffraction (XRD), differential scanning calorimetry (DSC), polarizing optical microscopy (POM), and broadband dielectric spectroscopy (BDS) .
- Results : The polymorphism of aripiprazole strongly depends on thermal treatment. A double glass transition was observed for a sample cooled rapidly from a liquid state .
-
Augmentation Therapy of Antidepressant-Refractory Depression
- Field : Psychiatry
- Application : Aripiprazole-d8 is used in the study of optimal dosage of aripiprazole for augmentation therapy of antidepressant-refractory depression .
- Method : Multiple electronic databases were searched to identify all assessor-masked randomised controlled trials evaluating aripiprazole augmentation therapy in adults .
- Results : The maximum target dose–efficacy curve showed an increase up to doses between 2 mg and 5 mg, and then a non-increasing trend through the higher licensed doses up to 20 mg .
-
Clinical Mass Spectrometry
- Field : Clinical Chemistry
- Application : Aripiprazole-d8 is used as an internal standard for the quantification of aripiprazole by GC- or LC-MS .
- Method : The ability to discriminate between aripiprazole and its metabolite through mass spectrometry enables precise and specific detection .
- Results : This addresses the demand for accurate therapeutic drug monitoring in psychiatric patients .
-
Genetic Polymorphisms
- Field : Pharmacogenetics
- Application : Aripiprazole-d8 is used in the study of genetic polymorphisms associated with the pharmacokinetics, pharmacodynamics, and adverse effects of aripiprazole .
- Method : The study listed polymorphisms associated with individual response variability to aripiprazole .
- Results : Polymorphisms in genes and other enzymes and transporters are associated with differences in pharmacokinetics .
-
Treatment of Schizophrenia
- Field : Psychiatry
- Application : Aripiprazole-d8 is used in the study of treatment for schizophrenia .
- Method : Aripiprazole exerts its effects through agonism of dopaminergic and 5-HT1A receptors and antagonism of alpha-adrenergic and 5-HT2A receptors .
- Results : Aripiprazole was given FDA approval on November 15, 2002 for the treatment of schizophrenia .
-
Treatment of Bipolar I Disorder
- Field : Psychiatry
- Application : Aripiprazole-d8 is used in the study of treatment for bipolar I disorder .
- Method : An extended-release, bimonthly injection formulation of aripiprazole is indicated for the treatment of adult schizophrenia and maintenance therapy for adult bipolar I disorder .
- Results : This treatment has been proven effective for the maintenance of bipolar I disorder .
-
Treatment of Irritability Associated with Autism Spectrum Disorder
- Field : Psychiatry
- Application : Aripiprazole-d8 is used in the study of treatment for irritability associated with autism spectrum disorder .
- Method : Aripiprazole exerts its effects through agonism of dopaminergic and 5-HT1A receptors and antagonism of alpha-adrenergic and 5-HT2A receptors .
- Results : Aripiprazole has been proven effective for the treatment of irritability associated with autism spectrum disorder .
-
Treatment of Tourette’s Disorder
- Field : Psychiatry
- Application : Aripiprazole-d8 is used in the study of treatment for Tourette’s disorder .
- Method : An extended-release, bimonthly injection formulation of aripiprazole is indicated for the treatment of Tourette’s disorder .
- Results : This treatment has been proven effective for the management of Tourette’s disorder .
Safety And Hazards
Zukünftige Richtungen
Aripiprazole exhibited efficacy similar to that of other antipsychotic drugs and a better safety profile than that of typical (i.e., less some extrapyramidal side effects) and atypical (i.e., less metabolic changes) antipsychotic drugs . The study presented one potential alternative salt of aripiprazole and provided a potential strategy to increase the solubility of poorly water-soluble drugs .
Eigenschaften
IUPAC Name |
7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i11D2,12D2,13D2,14D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUORZQYGODEFX-FUEQIQQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(CCC(=O)N3)C=C2)([2H])[2H])([2H])[2H])C4=C(C(=CC=C4)Cl)Cl)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648854 | |
Record name | 7-{4-[4-(2,3-Dichlorophenyl)(~2~H_8_)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aripiprazole-d8 | |
CAS RN |
1089115-06-9 | |
Record name | 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl-2,2,3,3,5,5,6,6-d8]butoxy]-3,4-dihydro-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1089115-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-{4-[4-(2,3-Dichlorophenyl)(~2~H_8_)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.